molecular formula C13H10Cl2N2O2S2 B2523521 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 338749-53-4

2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]

Cat. No. B2523521
CAS RN: 338749-53-4
M. Wt: 361.26
InChI Key: GGQRZNABIISPIF-LFIBNONCSA-N
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Description

2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] is a useful research compound. Its molecular formula is C13H10Cl2N2O2S2 and its molecular weight is 361.26. The purity is usually 95%.
BenchChem offers high-quality 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with key cellular processes or signaling pathways. Further investigations are needed to elucidate its mechanism of action and assess its efficacy in vivo .

Antioxidant Activity

The hydrazone derivative of this compound exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have studied its ability to scavenge reactive oxygen species (ROS) and prevent oxidative stress-related diseases. Understanding its antioxidant mechanisms could lead to potential therapeutic applications .

Anti-inflammatory Effects

Inflammation is implicated in various diseases, including autoimmune disorders and neurodegenerative conditions. Some studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation. Investigating its impact on specific inflammatory markers and pathways is essential for assessing its therapeutic relevance .

Antimicrobial Activity

The compound’s hydrazone form has demonstrated antimicrobial activity against bacteria and fungi. Researchers have tested its efficacy against both Gram-positive and Gram-negative bacteria. Its potential as an alternative antimicrobial agent warrants further exploration, especially in the context of antibiotic resistance .

Metal Chelation Properties

Chelating agents can bind to metal ions, affecting their bioavailability and physiological roles. This compound’s hydrazone moiety may exhibit metal-chelating properties. Investigating its interactions with essential metals (e.g., iron, copper) and their impact on cellular processes could provide valuable insights .

Photophysical Applications

The compound’s unique structure suggests potential photophysical applications. Researchers have explored its fluorescence properties, which could be useful in sensors, imaging, or optoelectronic devices. Understanding its excited-state behavior and photostability is crucial for practical applications .

Drug Delivery Systems

Hydrazones have been investigated as drug carriers due to their stability and ease of modification. This compound’s hydrazone form could serve as a building block for drug delivery systems. Researchers may explore its conjugation with therapeutic agents to enhance drug solubility, targeting, and release profiles .

properties

IUPAC Name

2,5-dichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S2/c14-8-1-2-10(15)12(7-8)17-16-11-4-6-21(18,19)13-9(11)3-5-20-13/h1-3,5,7,17H,4,6H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQRZNABIISPIF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NNC3=C(C=CC(=C3)Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/NC3=C(C=CC(=C3)Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]

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